2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride
Description
Properties
IUPAC Name |
2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3S2/c9-16(13,14)4-2-11-5-10-7-6(8(11)12)1-3-15-7/h1,3,5H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQUDPQNZYYJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach is the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Pharmacological Applications
-
Antiviral Agents : Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit antiviral properties. The compound's structure allows it to interact with viral enzymes, potentially inhibiting replication processes.
- Case Study : A study demonstrated that thieno[2,3-d]pyrimidine derivatives showed activity against various RNA viruses, suggesting that similar compounds could be developed for therapeutic use against viral infections.
-
Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve the disruption of specific signaling pathways essential for tumor growth.
- Case Study : In vitro studies have reported that certain thieno[2,3-d]pyrimidine derivatives induce apoptosis in cancer cells by activating caspase pathways.
-
Enzyme Inhibition : The sulfonyl fluoride group can act as a covalent inhibitor for serine proteases and other enzymes.
- Research Insight : Investigations into enzyme kinetics have revealed that this compound can effectively modify the active site of target enzymes, leading to increased specificity in drug design.
Material Science Applications
-
Polymer Chemistry : The incorporation of thieno[2,3-d]pyrimidine structures into polymer matrices has been explored to enhance material properties such as thermal stability and electrical conductivity.
- Research Insight : Studies have shown that polymers containing this compound exhibit improved mechanical properties compared to traditional materials.
-
Nanotechnology : Functionalized nanoparticles with thieno[2,3-d]pyrimidine derivatives are being researched for use in targeted drug delivery systems.
- Case Study : Research has demonstrated that nanoparticles modified with this compound can improve the bioavailability of drugs while reducing side effects.
Toxicological Considerations
The safety profile of 2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride needs careful evaluation due to potential toxicity associated with sulfonyl fluorides. Studies indicate:
- Acute Toxicity : The compound may pose risks if ingested or inhaled, necessitating proper handling protocols in laboratory settings.
- Skin and Eye Irritation : Laboratory assessments have classified it as a skin irritant and capable of causing serious eye irritation.
Mechanism of Action
The mechanism of action of 2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
The following table summarizes key differences between the target compound and its analogs:
Key Differences in Reactivity and Stability
- Sulfonyl Fluoride vs. Carboxamide/Ester Groups: The -SO₂F group in the target compound is highly electrophilic, enabling covalent binding to nucleophilic residues (e.g., cysteine) in biological targets, as seen in TRPA1 inhibitor design . In contrast, carboxamide or ester derivatives (e.g., and ) rely on non-covalent interactions, reducing off-target reactivity but also limiting sustained inhibition .
- Substituent Effects : The 5,6-dimethyl variant () exhibits improved metabolic stability compared to the parent compound due to steric hindrance from methyl groups, which may slow oxidative degradation .
Analytical and Spectral Data
Key analytical data for the target compound and analogs:
Biological Activity
2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features suggest diverse biological activities, particularly in the realm of antitumor and antimicrobial properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by its thieno[2,3-d]pyrimidine core, which is known for its role in various biological processes. The sulfonyl fluoride group enhances its reactivity and potential as a pharmacological agent.
Molecular Formula
- Molecular Formula : C8H8N2O2S
- Molecular Weight : 196.23 g/mol
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity. For instance, a study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | 12.5 | Inhibition of cell cycle progression |
| Similar Thieno Derivative | MCF7 | 15.0 | Induction of apoptosis |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in several studies. It has shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity .
Mechanistic Studies
Mechanistic studies have revealed that the compound may act by targeting specific enzymes involved in nucleic acid synthesis. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms .
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Evaluation
A separate study evaluated the compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Q & A
Basic Research Questions
Q. How can the structural integrity of 2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography with the SHELX software suite (e.g., SHELXL for refinement) to resolve the three-dimensional configuration. This approach is critical for verifying stereochemistry and bond angles, especially given the sulfonyl fluoride moiety’s reactivity . Pair crystallographic data with computational chemistry (DFT or molecular docking) to validate electronic properties and intermolecular interactions .
Q. What synthetic routes are optimal for preparing thieno[2,3-d]pyrimidin-4-one derivatives like this compound?
- Methodological Answer : Multi-step synthesis involving cyclization of thiophene precursors with urea derivatives under reflux conditions (e.g., using DMF as a solvent). Subsequent sulfonation with sulfur trioxide or chlorosulfonic acid, followed by fluorination, yields the sulfonyl fluoride group. Monitor reaction progress via HPLC or TLC, and optimize yields by adjusting temperature (80–120°C) and catalyst (e.g., pyridine for acid scavenging) .
Q. How does the sulfonyl fluoride group influence the compound’s reactivity in biological assays?
- Methodological Answer : The sulfonyl fluoride acts as a covalent warhead, targeting serine or cysteine residues in enzymes. Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition rates. Compare with non-fluorinated analogs to isolate the fluoride’s contribution to binding affinity and selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for thienopyrimidine derivatives?
- Methodological Answer : Perform systematic SAR studies by synthesizing analogs with substituent variations (e.g., alkyl, aryl, or heterocyclic groups at the 3-position). Use multivariate statistical analysis (e.g., PCA or QSAR) to correlate structural features (logP, polar surface area) with bioactivity data. For example, shows that 3,5-dimethylphenyl substituents enhance enzyme inhibition compared to furan derivatives, likely due to hydrophobic interactions .
Q. How can crystallographic data address discrepancies in enzyme inhibition mechanisms reported for this compound?
- Methodological Answer : Co-crystallize the compound with target enzymes (e.g., TRPA1 or kinases) and resolve structures at ≤2.0 Å resolution. Analyze electron density maps to confirm covalent bond formation between the sulfonyl fluoride and catalytic residues. Compare with mutagenesis studies (e.g., Cys→Ser mutations) to validate binding hypotheses .
Q. What experimental designs mitigate off-target effects in in vivo studies of this compound?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸F or ³⁵S) for pharmacokinetic tracking via PET/SPECT imaging. Combine with proteome-wide activity-based protein profiling (ABPP) to identify off-target interactions. Dose-response studies in knockout models (e.g., TRPA1⁻/⁻ mice) can isolate target-specific effects .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s oral bioavailability?
- Methodological Answer : Discrepancies arise from variations in formulation (e.g., co-solvents like PEG 400) and assay conditions (e.g., Caco-2 permeability vs. in vivo absorption). Standardize protocols using the FDA’s Biopharmaceutics Classification System (BCS) and compare with structurally similar thienopyrimidines (e.g., hydroxymethyl derivatives in , which show higher GI absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
